molecular formula C21H25N3O4S B11239069 4-butyl-N-(2-ethoxyphenyl)-3-methyl-4H-1,2,4-benzothiadiazine-7-carboxamide 1,1-dioxide

4-butyl-N-(2-ethoxyphenyl)-3-methyl-4H-1,2,4-benzothiadiazine-7-carboxamide 1,1-dioxide

Cat. No.: B11239069
M. Wt: 415.5 g/mol
InChI Key: CUBMOYZMPXRPDM-UHFFFAOYSA-N
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Description

4-butyl-N-(2-ethoxyphenyl)-3-methyl-4H-1,2,4-benzothiadiazine-7-carboxamide 1,1-dioxide is a synthetic organic compound belonging to the benzothiadiazine class. Compounds in this class are known for their diverse biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-butyl-N-(2-ethoxyphenyl)-3-methyl-4H-1,2,4-benzothiadiazine-7-carboxamide 1,1-dioxide typically involves multi-step organic reactions. The starting materials are often commercially available or can be synthesized through known procedures. Key steps may include:

    Formation of the benzothiadiazine ring: This can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of the butyl and ethoxyphenyl groups: These groups can be introduced through alkylation and etherification reactions.

    Carboxamide formation: This step involves the reaction of an amine with a carboxylic acid derivative.

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.

    Reducing agents: Such as lithium aluminum hydride or sodium borohydride.

    Substitution reagents: Such as halogens or nucleophiles.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.

Scientific Research Applications

Chemistry

The compound can be used as a building block in organic synthesis, enabling the creation of more complex molecules.

Biology

In biological research, the compound may be studied for its potential interactions with biological targets, such as enzymes or receptors.

Medicine

Medicinal chemistry applications may include the development of new drugs or therapeutic agents, particularly if the compound exhibits biological activity.

Industry

In industrial applications, the compound may be used in the synthesis of materials, such as polymers or specialty chemicals.

Mechanism of Action

The mechanism of action of 4-butyl-N-(2-ethoxyphenyl)-3-methyl-4H-1,2,4-benzothiadiazine-7-carboxamide 1,1-dioxide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound may modulate the activity of these targets, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 4-butyl-N-(2-ethoxyphenyl)-3-methyl-4H-1,2,4-benzothiadiazine-7-carboxamide 1,1-dioxide lies in its specific substituents, which may confer distinct biological or chemical properties compared to similar compounds.

Properties

Molecular Formula

C21H25N3O4S

Molecular Weight

415.5 g/mol

IUPAC Name

4-butyl-N-(2-ethoxyphenyl)-3-methyl-1,1-dioxo-1λ6,2,4-benzothiadiazine-7-carboxamide

InChI

InChI=1S/C21H25N3O4S/c1-4-6-13-24-15(3)23-29(26,27)20-14-16(11-12-18(20)24)21(25)22-17-9-7-8-10-19(17)28-5-2/h7-12,14H,4-6,13H2,1-3H3,(H,22,25)

InChI Key

CUBMOYZMPXRPDM-UHFFFAOYSA-N

Canonical SMILES

CCCCN1C(=NS(=O)(=O)C2=C1C=CC(=C2)C(=O)NC3=CC=CC=C3OCC)C

Origin of Product

United States

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